18S-HEPE belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds are known for their roles in cell signaling and inflammatory processes. Specifically, 18S-HEPE is categorized as a hydroxy fatty acid and is part of the resolvin family, which are mediators that promote the resolution of inflammation .
The synthesis of 18S-HEPE involves the enzymatic conversion of eicosapentaenoic acid by lipoxygenases, particularly 5-lipoxygenase. This process can be influenced by various factors including dietary intake of omega-3 fatty acids and the presence of specific enzymes.
The production of 18S-HEPE can be quantitatively analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which allows for the precise measurement of lipid mediators in biological samples. Techniques such as solid-phase extraction are employed to isolate 18S-HEPE from complex biological matrices prior to analysis .
The molecular structure of 18S-HEPE consists of a long carbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. The specific stereochemistry at the 18th carbon position differentiates it from its enantiomer, 18R-HEPE.
The molecular formula for 18S-HEPE is C20H30O3, with a molecular weight of approximately 318.45 g/mol. Its structural features include:
18S-HEPE participates in several biochemical reactions, primarily involving its conversion into other bioactive lipids such as resolvins. It can undergo oxidation and reduction reactions mediated by enzymes like lipoxygenases and cyclooxygenases.
In vitro studies have demonstrated that human 5-lipoxygenase can convert 18S-HEPE into various downstream products, including resolvin E1, through hydroperoxy intermediates. These reactions are crucial for understanding how lipid mediators influence inflammatory processes .
The mechanism of action for 18S-HEPE involves its interaction with specific receptors on target cells, leading to anti-inflammatory responses. Upon release during tissue injury or inflammation, it promotes the resolution phase by enhancing macrophage efferocytosis and modulating cytokine production.
Research indicates that 18S-HEPE enhances the clearance of apoptotic cells and promotes tissue repair mechanisms, highlighting its potential therapeutic applications in inflammatory diseases .
18S-HEPE is a viscous liquid at room temperature. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
Relevant analyses often involve chromatographic techniques that assess its purity and concentration in biological samples .
Research on 18S-HEPE has revealed its potential applications in:
Studies continue to explore its role in modulating immune responses and its therapeutic potential in chronic inflammatory diseases .
18S-Hydroxyeicosapentaenoic acid (18S-Hydroxyeicosapentaenoic acid) is an enzymatically derived metabolite of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid. It serves as a crucial intermediate molecule in the biosynthesis of E-series resolvins—specialized pro-resolving mediators that actively orchestrate the termination of inflammatory responses. The discovery of 18S-Hydroxyeicosapentaenoic acid expanded understanding of endogenous resolution pathways beyond conventional anti-inflammatory mechanisms, revealing a sophisticated lipid mediator system that promotes tissue homeostasis without immunosuppression [2] [6].
Omega-3 polyunsaturated fatty acids, particularly eicosapentaenoic acid and docosahexaenoic acid, serve as biosynthetic precursors for specialized pro-resolving mediators that resolve inflammation through receptor-mediated mechanisms. Unlike anti-inflammatory drugs that suppress immune responses broadly, metabolites derived from these fatty acids actively stimulate resolution processes by enhancing macrophage phagocytosis, reducing neutrophil infiltration, and modulating cytokine production. This paradigm shift redefines inflammation management from suppression to active resolution [1] [8]. Eicosapentaenoic acid specifically contributes to the E-series resolvin pathway, where 18S-Hydroxyeicosapentaenoic acid acts as the pivotal intermediate preceding resolvin E1, resolvin E2, resolvin E3, and resolvin E4 biosynthesis. The balance between pro-inflammatory lipid mediators (e.g., leukotrienes) and pro-resolving mediators (e.g., resolvins) determines inflammatory outcome, with a higher resolvin-to-leukotriene ratio correlating with improved resolution capacity [1] [7].
Table 1: Key Omega-3 Fatty Acid-Derived Specialized Pro-Resolving Mediators
| Precursor Fatty Acid | Pathway Marker | Downstream Mediators | Primary Biofunctions | 
|---|---|---|---|
| Eicosapentaenoic acid | 18S-Hydroxyeicosapentaenoic acid | Resolvin E1–E4 | Neutrophil arrest, Phagocytosis enhancement | 
| Docosahexaenoic acid | 17-Hydroxydocosahexaenoic acid | Resolvin D1–D6, Protectins | Tissue regeneration, Infection control | 
| Docosahexaenoic acid | 14-Hydroxydocosahexaenoic acid | Maresins | Macrophage efferocytosis, Pain reduction | 
Biosynthesis Pathways
18S-Hydroxyeicosapentaenoic acid formation occurs through stereoselective enzymatic conversion of eicosapentaenoic acid. Aspirin-acetylated cyclooxygenase-2 induces a configuration switch in enzymatic activity, transforming cyclooxygenase-2 into a 15-lipoxygenase-like enzyme that oxygenates eicosapentaenoic acid at carbon 18 with S chirality. In healthy human subjects, aspirin ingestion before eicosapentaenoic acid supplementation significantly increases plasma 18S-Hydroxyeicosapentaenoic acid levels (56.5 ± 19.0 pg/ml vs. 27.7 ± 7.8 pg/ml without aspirin), confirming its pharmacological inducibility [2] [6]. Downstream conversion involves 5-lipoxygenase acting on 18S-Hydroxyeicosapentaenoic acid to generate resolvin E intermediates. Human recombinant 5-lipoxygenase utilizes both 18R and 18S enantiomers as substrates, though leukotriene A4 hydrolase shows distinct stereospecificity in processing the 5S(6)-epoxide intermediate to resolvin E1 [6].
Mechanisms of Action
Human Evidence
In older adults with chronic low-grade inflammation, plasma 18S-Hydroxyeicosapentaenoic acid levels correlate inversely with interleukin-10 concentrations (r = -0.62, P < 0.01), indicating systemic immunomodulatory effects [3]. Peripheral arterial disease patients supplemented with fish oil (4.4 g/day) for one month show significant increases in plasma 18S-Hydroxyeicosapentaenoic acid (+185%, P = 0.003), which strongly correlates with elevated omega-3 index (r = 0.81, P < 0.001) [10].
Table 2: Functional Studies of 18S-Hydroxyeicosapentaenoic Acid and Derivatives
| Experimental Model | Intervention | Key Findings | Reference | 
|---|---|---|---|
| Human serum | Aspirin + eicosapentaenoic acid | ↑ 18S-Hydroxyeicosapentaenoic acid (56.5 pg/ml vs. 27.7 pg/ml) | [6] | 
| Recombinant 5-lipoxygenase | 18S-Hydroxyeicosapentaenoic acid | Conversion to resolvin E1 precursors | [6] | 
| Zymosan-induced peritonitis | 18S-Resolvin E1 | ↓ Neutrophil infiltration (54%), ↑ macrophage phagocytosis | [6] | 
| Human atherosclerosis | Correlative analysis | Macrophage ChemR23 expression near necrotic cores | [1] | 
The biosynthesis of 18S-Hydroxyeicosapentaenoic acid highlights evolutionary conservation of lipid mediator pathways. Mammalian cyclooxygenase-2 acetylation by aspirin represents a chemical exploitation of an ancient inflammatory resolution mechanism, observed in humans and murine models. This pathway’s conservation suggests its fundamental role in host survival through inflammation control. Notably, 12/15-lipoxygenase in mice (orthologous to human 15-lipoxygenase-1) converts 18S-Hydroxyeicosapentaenoic acid to resolvin E3, demonstrating cross-species functionality [4] [9].
Comparative studies reveal distinct enzymatic preferences across taxa. Human eosinophils predominantly generate resolvin E3 via 15-lipoxygenase-1 from 18S-Hydroxyeicosapentaenoic acid, whereas neutrophils utilize 5-lipoxygenase for resolvin E1/E2 production. This cell-type specialization optimizes inflammatory responses: eosinophils produce resolvin E3 during helminth infections to limit tissue damage, while neutrophils resolve acute bacterial inflammation via resolvin E1 [4] [5].
The biomedical relevance of 18S-Hydroxyeicosapentaenoic acid extends to clinical metabolomics. In COVID-19 infections, disrupted resolution pathways manifest as decreased plasma resolvin E1 and resolvin E2 alongside elevated leukotrienes. The 18S-Hydroxyeicosapentaenoic acid pathway thus represents a therapeutic target to counteract uncontrolled inflammation in viral diseases and chronic inflammatory conditions like atherosclerosis [5] [8].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7